molecular formula C14H15BrO4 B14204060 Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate CAS No. 827324-23-2

Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate

Cat. No.: B14204060
CAS No.: 827324-23-2
M. Wt: 327.17 g/mol
InChI Key: HTHLCCTXQRTGPV-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate is an organic compound with a complex structure that includes a brominated benzoate ester and a substituted acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-bromobenzoate is then subjected to a Friedel-Crafts acylation reaction with 2-acetyl-3-oxobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the benzoate ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and bromine groups play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetoacetate: A simpler ester with similar reactivity but lacking the bromine and substituted acetyl groups.

    Methyl 4-bromobenzoate: Shares the brominated benzoate structure but lacks the substituted acetyl group.

    Methyl 2-acetylbenzoate: Contains the acetyl group but lacks the bromine substitution.

Properties

CAS No.

827324-23-2

Molecular Formula

C14H15BrO4

Molecular Weight

327.17 g/mol

IUPAC Name

methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate

InChI

InChI=1S/C14H15BrO4/c1-8(16)13(9(2)17)7-10-6-11(15)4-5-12(10)14(18)19-3/h4-6,13H,7H2,1-3H3

InChI Key

HTHLCCTXQRTGPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=C(C=CC(=C1)Br)C(=O)OC)C(=O)C

Origin of Product

United States

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